TX1-85-1
Overview
Description
TX-85-1: is a chemical compound known for its role as an irreversible inhibitor of Her3 (ErbB3), a member of the epidermal growth factor receptor (EGFR) family. It is the first selective Her3 ligand that forms a covalent bond with Cys721 located in the ATP-binding site of Her3. This compound induces partial degradation of Her3 protein and attenuates Her3-dependent signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TX-85-1 involves multiple steps, including the formation of a covalent bond with Cys721 in the ATP-binding site of Her3. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production methods for TX-85-1 are not widely documented. it is typically produced in research laboratories under controlled conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: TX-85-1 primarily undergoes covalent bonding reactions, particularly with the Cys721 residue in the ATP-binding site of Her3. This covalent modification inhibits Her3 signaling .
Common Reagents and Conditions:
Reagents: The primary reagent involved is TX-85-1 itself.
Conditions: The reactions typically occur under physiological conditions, with the compound forming a covalent bond with the target protein
Major Products: The major product of the reaction is the covalently modified Her3 protein, which exhibits reduced signaling activity .
Scientific Research Applications
Chemistry: TX-85-1 is used in chemical research to study the inhibition of Her3 and its effects on cellular signaling pathways .
Biology: In biological research, TX-85-1 is utilized to investigate the role of Her3 in various cellular processes and its implications in cancer biology .
Medicine: TX-85-1 has potential therapeutic applications in the treatment of cancers that exhibit overexpression or activation of Her3. It is used in preclinical studies to evaluate its efficacy as an anti-cancer agent .
Industry: In the pharmaceutical industry, TX-85-1 is employed in the development of targeted therapies for cancer treatment .
Mechanism of Action
TX-85-1 exerts its effects by forming a covalent bond with the Cys721 residue in the ATP-binding site of Her3. This covalent modification leads to partial degradation of the Her3 protein and attenuation of Her3-dependent signaling pathways. The inhibition of Her3 signaling results in reduced phosphorylation of downstream targets such as Akt and ERK1/2, ultimately leading to decreased cell proliferation in Her3-dependent cancer cell lines .
Comparison with Similar Compounds
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with applications in cancer therapy.
Lapatinib: A dual inhibitor of EGFR and Her2, used in breast cancer treatment.
Afatinib: An irreversible inhibitor of EGFR, Her2, and Her4, used in cancer therapy
Uniqueness: TX-85-1 is unique in its selectivity for Her3 and its ability to form a covalent bond with Cys721, leading to partial degradation of the Her3 protein. This specificity and mechanism of action distinguish it from other EGFR inhibitors .
Properties
IUPAC Name |
N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N8O3/c1-3-28(42)36-26-19-22(9-14-27(26)43-25-7-5-4-6-8-25)30-29-31(33)34-20-35-32(29)40(37-30)24-12-10-23(11-13-24)39-17-15-38(16-18-39)21(2)41/h3-9,14,19-20,23-24H,1,10-13,15-18H2,2H3,(H,36,42)(H2,33,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYICDSWKKFSYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)OC6=CC=CC=C6)NC(=O)C=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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